molecular formula C17H25NO6 B13721597 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid

3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid

Cat. No.: B13721597
M. Wt: 339.4 g/mol
InChI Key: VONVYUAAMMOVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the amino position and a 3,4-dimethoxyphenyl substituent on the butyric acid backbone. The Boc group serves as a temporary protecting agent for amines during peptide synthesis, enabling selective deprotection under acidic conditions .

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-12(10-15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

VONVYUAAMMOVFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

  • The amino group is protected by reaction with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate .
  • This step prevents unwanted side reactions during subsequent transformations and facilitates purification.

Formation of the Butyric Acid Backbone

  • The butyric acid skeleton can be synthesized via alkylation or condensation reactions involving suitable precursors.
  • Common approaches include the use of Grignard reagents or organolithium compounds to introduce the carbon chain with the correct substitution pattern.

Introduction of the 3,4-Dimethoxyphenyl Group

  • The 3,4-dimethoxyphenyl moiety is typically introduced through Friedel-Crafts alkylation or acylation using 3,4-dimethoxybenzene derivatives under Lewis acid catalysis (e.g., AlCl3).
  • Alternatively, coupling reactions such as Suzuki-Miyaura cross-coupling may be employed for more selective and mild conditions.

Purification

  • After synthesis, purification is achieved through recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain the compound with high purity suitable for research or industrial use.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Amino group protection Boc2O, triethylamine, solvent (e.g., DCM) Mild conditions, room temperature, 2-4 h
Butyric acid backbone formation Grignard reagent or alkyl halide, solvent (THF) Anhydrous conditions, low temperature to avoid side reactions
Aromatic substitution Friedel-Crafts alkylation, AlCl3 catalyst Controlled temperature (0-40 °C), inert atmosphere recommended
Purification Recrystallization or chromatography Solvent choice critical for purity

Industrial Scale Considerations

  • Large-scale synthesis often employs automated flow reactors to improve reproducibility and yield.
  • Reaction parameters such as temperature, solvent choice, and molar ratios are optimized to minimize impurities and maximize throughput.
  • The Boc protection step is critical for preventing polymerization or side reactions during scale-up.

Comparative Analysis with Related Compounds

Feature This compound 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid 3-(Boc-amino)-4-(3,4-dichlorophenyl)butyric Acid
Aromatic Substituents 3,4-Dimethoxy groups 3,4-Dimethyl groups 3,4-Dichloro groups
Electronic Effects Electron-donating (methoxy) Electron-donating (methyl) Electron-withdrawing (chloro)
Synthetic Complexity Moderate, requires mild alkylation conditions Similar, with Friedel-Crafts alkylation Requires handling of chlorinated reagents
Biological Activity Potential Potential HDAC modulation, neuroprotective effects Possible neuroprotective and anticancer activity Enhanced lipophilicity, anticancer potential

Research and Experimental Data

Although specific data for this compound is limited, analogous compounds with similar aromatic substitutions have shown:

  • Chemical reactivity: The methoxy groups facilitate electrophilic aromatic substitution and influence oxidation/reduction behavior.
  • Biological activity: Methoxy-substituted aromatic amino acids have been studied for neuroprotective and anticancer properties, likely due to their ability to modulate enzyme activity and cellular signaling pathways.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Purpose/Outcome
Amino protection Boc2O, triethylamine, DCM, room temp, 2-4 h Protect amino group as Boc-carbamate
Backbone construction Grignard reagent (e.g., 3,4-dimethoxybenzyl magnesium bromide), THF, low temp Introduce 3,4-dimethoxyphenyl butyric acid chain
Aromatic substitution Friedel-Crafts alkylation, AlCl3, 0-40 °C Attach aromatic ring with methoxy substituents
Purification Recrystallization, silica gel chromatography Obtain pure final compound

The preparation of this compound is a multi-step synthetic process involving the protection of the amino group, construction of the butyric acid backbone, and introduction of the 3,4-dimethoxyphenyl substituent. The Boc protecting group ensures stability and selectivity during synthesis, while the aromatic substitution pattern influences both chemical reactivity and biological activity. Industrial methods focus on optimizing reaction conditions to achieve high purity and yield, often employing flow chemistry and automated systems.

This compound serves as a valuable intermediate in peptide synthesis and medicinal chemistry, with potential applications in drug development and biochemical research.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid involves its interaction with molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under specific conditions, allowing the compound to interact with biological targets. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

The table below compares 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric acid with Boc-protected analogs featuring different aryl substituents:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-OCH₃, 4-OCH₃ C₁₇H₂₅NO₆ 339.38 g/mol* Hypothesized use in peptide synthesis; enhanced electron-donating effects from methoxy groups may improve solubility in polar aprotic solvents
Boc-(R)-3-Amino-4-(4-bromo-phenyl)butyric acid 4-Br C₁₅H₂₀BrNO₄ 366.23 g/mol Halogenation increases molecular weight and lipophilicity; used as intermediates in drug discovery
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid 2-F, 4-F, 5-F C₁₅H₁₈F₃NO₄ 333.31 g/mol Fluorine substituents enhance metabolic stability and binding affinity in receptor-targeted therapies
Boc-(S)-3-Amino-4-(3-chlorophenyl)butyric acid 3-Cl C₁₅H₂₀ClNO₄ 313.78 g/mol Chlorine improves electrophilicity; applications in kinase inhibitor synthesis
3-(Boc-amino)-4-(3-fluorophenyl)butyric acid 3-F C₁₅H₂₀FNO₄ 297.32 g/mol Fluorine’s electronegativity modulates electronic density; precursor for radiopharmaceuticals

*Calculated based on analogous structures.

Key Observations:
  • Electron-Donating Groups (e.g., Methoxy) : The 3,4-dimethoxy substitution likely increases solubility in organic solvents compared to halogenated analogs, which are more lipophilic. Methoxy groups may also enhance π-π stacking interactions in biological systems .
  • Halogen Substituents : Bromo, chloro, and fluoro groups introduce steric bulk and electronic effects. Fluorinated derivatives (e.g., 2,4,5-trifluoro) are prioritized in drug discovery for improved bioavailability and target engagement .

Protecting Group Variations

Boc vs. Fmoc Protection
  • Boc (tert-butoxycarbonyl) : Stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Ideal for stepwise peptide synthesis requiring orthogonal protection .
  • Fmoc (Fluorenylmethyloxycarbonyl) : Removed under mild basic conditions (e.g., piperidine), leaving acid-labile Boc groups intact. Preferred for solid-phase peptide synthesis (SPPS) .
Example:
  • Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)-butyric acid (C₂₆H₂₂F₃NO₄): The Fmoc group allows for sequential deprotection in SPPS, while the trifluoromethylphenyl group enhances stability against oxidative metabolism .

Non-Amino-Protected Analogs

Compounds lacking the Boc-amino group but sharing the 3,4-dimethoxyphenyl butyric acid backbone include:

  • 4-(3,4-Dimethoxyphenyl)butyric acid: A precursor for alcohols (e.g., compound 66 in ) via LiAlH₄ reduction. Used in NDGA (nordihydroguaiaretic acid) analog synthesis for antioxidant studies .

Pharmacological Potential

  • Halogenated analogs (e.g., 4-bromo, 3-chloro) are intermediates in protease inhibitors and kinase-targeted therapies due to their ability to form halogen bonds with target proteins .
  • Fluorinated derivatives exhibit enhanced blood-brain barrier penetration, making them candidates for CNS drug development .

Biological Activity

3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 281.32 g/mol
  • Density : 1.139 g/cm³
  • Melting Point : 100-104°C
  • Boiling Point : 444.8°C at 760 mmHg

This compound is characterized by its Boc (tert-butyloxycarbonyl) protective group, which is commonly used in peptide synthesis to protect amino groups.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory effects and modulation of neurotransmitter systems.

Anti-inflammatory Effects

A study synthesized several derivatives of butyric acid and evaluated their biological activities, revealing that certain compounds effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6. Notably, compounds with similar structures demonstrated significant suppression of these cytokines in both in vitro and in vivo models .

CompoundCytokine InhibitionIn Vivo EfficacyHepatotoxicity
5fIL-1β, IL-6SignificantLow
4dIL-1β, IL-6SignificantLow

These findings suggest that derivatives of butyric acid can be leveraged for therapeutic applications targeting inflammatory diseases.

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter systems. For example, related compounds have been studied for their ability to inhibit GABA transporters, which play a crucial role in modulating pain perception . This indicates that this compound may also possess analgesic properties.

Case Studies

  • Inflammatory Response Modulation : In a controlled study involving LPS-induced inflammation in mice, treatment with derivatives similar to this compound resulted in decreased levels of inflammatory cytokines without significant hepatotoxicity. The alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were monitored to assess liver function, confirming the safety profile of these compounds .
  • Neuropathic Pain Models : In rodent models of neuropathic pain, related compounds demonstrated antinociceptive effects without inducing motor deficits. This suggests that such compounds could be potential candidates for developing treatments for chronic pain conditions .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm the Boc group (δ 1.4 ppm for tert-butyl) and dimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 365.17 (C₁₈H₂₅NO₆⁺) .

Q. Advanced

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10) to confirm stereochemical purity, critical for biological activity studies .
  • X-ray Crystallography : Determine absolute configuration of single crystals grown in ethyl acetate/hexane mixtures .

How does the Boc-protecting group influence the compound’s reactivity in downstream reactions?

Advanced
The Boc group stabilizes the amino group during acidic/basic reactions but requires selective deprotection for further functionalization:

  • Acid Sensitivity : Deprotect with 4M HCl in dioxane (1 hour, 0°C) to avoid cleavage of the dimethoxyphenyl ether .
  • Coupling Compatibility : The Boc group remains intact under mild coupling conditions (e.g., EDC/HOBt at pH 6–7) but may decompose under strong nucleophiles (e.g., Grignard reagents) .

What are the most common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

  • Ester Hydrolysis : The butyric acid ester may hydrolyze prematurely. Use anhydrous solvents and avoid prolonged exposure to moisture .
  • Aromatic Ring Halogenation : Residual bromine/fluorine from precursors (e.g., 3-bromo-4-fluorophenyl intermediates) can lead to unwanted substitutions. Add scavengers like Na₂SO₃ to quench halides .
  • Racemization : Monitor pH during coupling (maintain pH 7–8) to prevent epimerization at the chiral center .

How to design experiments to evaluate the compound’s interaction with biological targets (e.g., DPP-4 for diabetes)?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to DPP-4’s active site, focusing on hydrogen bonding with the dimethoxyphenyl group .
  • Enzyme Assays : Measure IC₅₀ values via fluorometric assays using H-Gly-Pro-AMC as a substrate. Compare inhibition kinetics against sitagliptin .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic potential .

How to resolve contradictions in reported reaction yields or biological activity data?

Q. Advanced

  • Batch Analysis : Compare impurity profiles (HPLC-MS) across studies to identify variability in byproducts (e.g., de-Boc derivatives) .
  • Replicate Conditions : Reproduce reactions with strict control of humidity (<5% RH) and oxygen levels (under N₂) to isolate environmental factors .

What strategies ensure the compound’s stability during long-term storage?

Q. Basic

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation and light-induced degradation .
  • Lyophilization : Freeze-dry in 10 mM ammonium bicarbonate (pH 8) to stabilize the Boc group and carboxylic acid .

How does the compound’s stereochemistry impact its role in peptide synthesis?

Advanced
The (S)-configuration at C3 ensures compatibility with L-amino acid-based peptides. Racemization during synthesis (>5%) can reduce binding affinity. Monitor via circular dichroism (CD) at 220 nm .

What alternative protecting groups could replace Boc without compromising reactivity?

Q. Advanced

  • Fmoc : Requires piperidine for deprotection (20% in DMF), compatible with solid-phase peptide synthesis but less stable in acidic media .
  • Alloc : Removable via Pd-catalyzed deprotection, ideal for orthogonal strategies but cost-prohibitive .

How to validate the compound’s role as a precursor in novel drug candidates?

Q. Advanced

  • Retrosynthetic Analysis : Map feasible routes to derivatives (e.g., fluorinated analogs) using the Boc-protected intermediate .
  • In Vivo Studies : Administer to diabetic rodent models (5–10 mg/kg, oral) and measure HbA1c reduction over 4 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.